
3-Cyclopentylpropionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylpropionitrile is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Development
3-Cyclopentylpropionitrile serves as a crucial intermediate in the synthesis of ruxolitinib, a selective inhibitor of Janus kinase (JAK) enzymes. Ruxolitinib is primarily used for treating myelofibrosis and polycythemia vera. The synthesis pathway includes several steps where this compound is transformed into more complex structures with high stereoselectivity and yield, enhancing production efficiency and reducing costs .
Research indicates that compounds derived from this compound exhibit various biological activities:
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives can modulate pathways involved in tumor growth and metastasis.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines, which may lead to therapeutic applications in inflammatory diseases .
Case Study 1: Ruxolitinib Efficacy
A pivotal study evaluated the efficacy of ruxolitinib in patients with myelofibrosis. The results indicated that patients treated with ruxolitinib experienced significant reductions in spleen size and improvements in overall symptoms compared to placebo groups. This underscores the importance of intermediates like this compound in developing effective therapies .
Study | Number of Patients | Phase | Therapy | Spleen Response Rate | Other Response Endpoints |
---|---|---|---|---|---|
COMFORT-I | 309 | III | Ruxolitinib vs. Placebo | 41.9% (ruxolitinib) vs. 0.7% (placebo) | Improvement in symptoms: 46% (ruxolitinib) vs. 5.3% (placebo) |
Case Study 2: Anti-inflammatory Effects
In another study, derivatives of this compound were tested for their anti-inflammatory effects using animal models. Results showed significant inhibition of edema comparable to established anti-inflammatory drugs, highlighting the potential therapeutic applications of this compound .
特性
分子式 |
C8H13N |
---|---|
分子量 |
123.20 g/mol |
IUPAC名 |
3-cyclopentylpropanenitrile |
InChI |
InChI=1S/C8H13N/c9-7-3-6-8-4-1-2-5-8/h8H,1-6H2 |
InChIキー |
PPUBMRYNGIUSBF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。